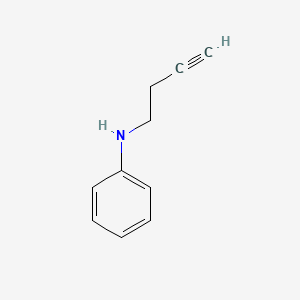

N-(But-3-yn-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-but-3-ynylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-3-9-11-10-7-5-4-6-8-10/h1,4-8,11H,3,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWPAJLSTHVUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N but 3 Yn 1 Yl Aniline and Its Derivatives

Direct Amination Approaches

Direct amination strategies focus on the formation of the bond between the aniline (B41778) nitrogen and the butynyl carbon chain in a single key step. This is typically achieved through nucleophilic substitution or metal-catalyzed coupling reactions.

A prevalent and straightforward method for synthesizing N-(but-3-yn-1-yl)aniline is the nucleophilic substitution reaction between aniline and a but-3-yn-1-yl precursor bearing a good leaving group, such as tosylate. cnr.it In a typical procedure, but-3-yn-1-yl tosylate is reacted with aniline. The reaction is generally carried out by heating the mixture in a suitable solvent like acetonitrile (B52724) (MeCN) under reflux. cnr.it The tosylate group is an excellent leaving group, facilitating the nucleophilic attack by the nitrogen atom of aniline on the terminal carbon of the butynyl chain. This S_N2 reaction forms the desired N-C bond. Following the reaction, a workup procedure involving a saturated sodium carbonate (Na₂CO₃) solution is used to neutralize any acid formed and to aid in the separation of the product. cnr.it The final product is then isolated and purified, often by column chromatography. This method has been successfully employed to prepare this compound with a reported yield of 52%. cnr.it

Table 1: Synthesis of this compound via Nucleophilic Substitution cnr.it

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |

|---|

Transition metal-catalyzed cross-coupling reactions represent a powerful strategy for the formation of C-N bonds. Methodologies such as the Buchwald-Hartwig amination or Sonogashira-type couplings could theoretically be applied to synthesize this compound. These reactions typically involve a palladium, copper, or other metal catalyst to couple an amine with a halide or triflate. nih.govchim.it For instance, a palladium-catalyzed tandem coupling-cyclization has been noted as a significant method for accessing related scaffolds. nih.gov While direct coupling of aniline with a but-3-yn-1-yl halide to form the target compound specifically is not detailed in the provided context, these methods are of great importance in the synthesis of N-aryl alkynyl amines in general.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another to facilitate a desired reaction. solubilityofthings.comfiveable.me In the context of synthesizing this compound, FGI is most critically employed in the preparation of the alkynyl electrophile.

The most common precursor, but-3-yn-1-ol, does not have a good leaving group for direct nucleophilic substitution with aniline. Therefore, the hydroxyl group (-OH) must be converted into a group that is more easily displaced, such as a sulfonate ester. ub.eduvanderbilt.edu The synthesis of but-3-yn-1-yl tosylate from but-3-yn-1-ol is a key example of this strategy. cardiff.ac.uk This conversion is typically achieved by reacting but-3-yn-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. cardiff.ac.uk The resulting tosylate is a highly effective electrophile for the subsequent nucleophilic substitution reaction with aniline, as described in section 2.1.1. This two-step sequence—activation of the alcohol followed by amination—is a classic application of functional group interconversion to achieve the synthesis of the target amine.

Synthesis of Substituted this compound Analogues

The synthetic methodology utilizing but-3-yn-1-yl tosylate is versatile and can be extended to produce a range of substituted this compound analogues. cnr.it By replacing aniline with various substituted anilines, derivatives with different electronic and steric properties can be prepared. This approach has been used to synthesize analogues with electron-donating groups (e.g., 4-isopropyl, 4-tert-butyl) and electron-withdrawing or halogen substituents (e.g., 4-chloro, 3-bromo-5-methyl) on the aromatic ring. cnr.it The reaction conditions are similar to those used for the parent compound, involving reflux in acetonitrile, although reaction times may vary depending on the nucleophilicity of the substituted aniline. cnr.it

Furthermore, analogues can be synthesized with substitutions on the alkyne chain itself, such as N-(2-methyl-4-phenylbut-3-yn-1-yl)aniline. mdpi.com Other related structures, like N-(3-arylprop-2-yn-1-yl)anilines, can be prepared via methods like zinc bromide/Oxone-mediated radical ipso-cyclization. mdpi.com

Table 2: Synthesis of Substituted this compound Analogues via Nucleophilic Substitution cnr.it

| Amine Reactant | Product | Reaction Time | Yield |

|---|---|---|---|

| 4-Chloroaniline | N-(But-3-yn-1-yl)-4-chloroaniline | 24 h | Not Specified |

| 4-Isopropylaniline | N-(But-3-yn-1-yl)-4-isopropylaniline | 24 h | Not Specified |

| 4-(tert-Butyl)aniline | N-(But-3-yn-1-yl)-4-(tert-butyl)aniline | 24 h | Not Specified |

Reactivity and Transformational Chemistry of N but 3 Yn 1 Yl Aniline

Metal-Catalyzed Cyclization Reactions

The presence of both a nucleophile (the aniline (B41778) nitrogen) and an electrophilic precursor (the alkyne, upon activation by a metal catalyst) within the same molecule allows for efficient intramolecular cyclization reactions. Palladium and gold catalysts, known for their high affinity for carbon-carbon multiple bonds, are particularly effective in promoting these transformations.

Palladium-catalyzed oxidative carbonylation has emerged as a powerful methodology for the synthesis of carbonylated compounds, including lactams, from simple feedstocks like aminoalkynes and carbon monoxide. unical.it This approach offers a direct and atom-economical route to γ-lactam structures from N-(But-3-yn-1-yl)aniline. The reaction involves the intramolecular cyclization of the aminoalkyne with the concurrent incorporation of a carbonyl group derived from carbon monoxide.

The oxidative carbonylation of this compound is expected to produce α,β-unsaturated γ-lactam derivatives. The reaction likely proceeds through an initial aminopalladation of the alkyne, followed by carbon monoxide insertion to form an acyl-palladium intermediate. Subsequent reductive elimination would generate the γ-lactam ring. The formation of the α,β-double bond is a common outcome in such cyclizations, driven by the thermodynamic stability of the conjugated system. This transformation provides a direct pathway to functionalized γ-lactams, which are significant structural motifs in many biologically active molecules. beilstein-journals.org

The efficiency and selectivity of the oxidative carbonylation are highly dependent on the catalytic system and reaction parameters. The PdI₂/KI system is a well-established and robust catalyst for such transformations. unical.itmdpi.com

Catalyst: Palladium(II) iodide (PdI₂) is typically the active catalyst precursor.

Promoter: Potassium iodide (KI) acts as a crucial promoter, facilitating the catalytic cycle and improving the stability and reactivity of the palladium species.

Oxidant: An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed at the end of the cycle. Molecular oxygen, often from compressed air, is the preferred oxidant due to its low cost and environmental benignity, producing only water as a byproduct. unical.it

Solvent and Temperature: The choice of solvent and reaction temperature is critical for optimizing the yield and selectivity. Polar aprotic solvents are often employed.

The table below illustrates a typical set of parameters that would be optimized for this reaction, based on established protocols for related aminoalkyne carbonylations. unical.itmdpi.com

| Entry | Catalyst System | CO Pressure (atm) | O₂ Pressure (atm) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | PdI₂ (5 mol%) / KI (2 equiv) | 20 | 10 | 80 | DMF | Low |

| 2 | PdI₂ (5 mol%) / KI (2 equiv) | 40 | 10 | 80 | DMF | Moderate |

| 3 | PdI₂ (5 mol%) / KI (2 equiv) | 40 | 20 | 80 | DMF | Improved |

| 4 | PdI₂ (5 mol%) / KI (2 equiv) | 40 | 20 | 100 | DMF | High |

| 5 | PdI₂ (5 mol%) / KI (2 equiv) | 40 | 20 | 100 | DMAc | High |

Gold catalysts, particularly Au(I) complexes, are exceptional at activating alkynes toward nucleophilic attack due to their strong carbophilic Lewis acidity. core.ac.uk This property enables a range of cyclization reactions, including intramolecular hydroamination and more complex domino sequences involving this compound and its derivatives.

A powerful application of gold catalysis is demonstrated in the domino reaction of 2-(4-aminobut-1-yn-1-yl)aniline derivatives with aldehydes. nih.govresearchgate.net This sequence constructs the complex tetrahydropyrido[4,3-b]indole scaffold in a single step. The reaction is initiated by the gold-catalyzed intramolecular hydroamination of the this compound moiety, which is followed by an intermolecular Pictet-Spengler reaction.

The proposed mechanism involves two key catalytic cycles. researchgate.net First, the gold(I) catalyst activates the alkyne, facilitating a 5-endo-dig intramolecular hydroamination to form a 2,3-dihydro-1H-indole intermediate. This intermediate then reacts with an aldehyde to form an iminium ion, which undergoes a subsequent Pictet-Spengler cyclization to yield the final fused heterocyclic product. A catalytic system of AuIPrCl and a silver salt co-catalyst like AgSbF₆ has proven effective for this transformation. nih.govresearchgate.net

The scope of this reaction has been explored with various aldehydes, demonstrating its utility for generating a library of diverse tetrahydropyrido[4,3-b]indole derivatives. nih.govresearchgate.net

| Entry | Aldehyde Substrate | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | AuIPrCl (5 mol%) / AgSbF₆ (10 mol%) | DCE | 86 | nih.govresearchgate.net |

| 2 | 4-Chlorobenzaldehyde | AuIPrCl (5 mol%) / AgSbF₆ (10 mol%) | DCE | 85 | nih.govresearchgate.net |

| 3 | 4-Methoxybenzaldehyde | AuIPrCl (5 mol%) / AgSbF₆ (10 mol%) | DCE | 82 | nih.govresearchgate.net |

| 4 | 2-Naphthaldehyde | AuIPrCl (5 mol%) / AgSbF₆ (10 mol%) | DCE | 84 | nih.govresearchgate.net |

| 5 | 2-Thiophenecarboxaldehyde | AuIPrCl (5 mol%) / AgSbF₆ (10 mol%) | DCE | 78 | nih.govresearchgate.net |

The intramolecular hydroamination of this compound is the foundational step in the domino reaction described above and represents a key transformation in its own right. researchgate.net This reaction involves the addition of the N-H bond of the aniline across the alkyne's carbon-carbon triple bond. Gold catalysts are highly efficient for this process, typically favoring a 5-endo-dig cyclization pathway. The gold(I) center coordinates to the alkyne, increasing its electrophilicity and making it susceptible to nucleophilic attack by the tethered aniline nitrogen. This step results in the formation of a five-membered dihydropyrrole ring fused to the benzene (B151609) ring, which is a versatile intermediate for further synthetic elaboration. researchgate.net

Gold-Catalyzed Cascade and Domino Reactions

Cycloisomerization with Tosyl Group Rearrangement in Related Allenylanilines

While direct studies on this compound are specific, valuable insights into the reactivity of the aniline framework can be drawn from related structures. For instance, the cycloisomerization of N-tosyl-o-allenylanilines has been shown to be a viable route for the synthesis of sulfonyl indoles. nih.govsemanticscholar.orgacs.org A notable aspect of this transformation is the ability to control the regioselectivity of the migrating tosyl group by judicious selection of the catalyst. The use of a palladium catalyst favors the formation of 3-tosyl indoles, whereas a gold catalyst selectively yields 4-tosyl indoles. nih.govsemanticscholar.orgacs.org

The mechanistic pathway is thought to commence with the coordination of the metal catalyst to the allene (B1206475) moiety. acs.org This is followed by a nucleophilic attack of the nitrogen atom on the central carbon of the allene, generating an intermediate that subsequently isomerizes to an indole (B1671886) structure. acs.org The final step involves the rearrangement of the tosyl group, with a 1,3-shift proposed for the palladium-catalyzed reaction and a 1,4-rearrangement suggested when gold is used as the catalyst. acs.org The electronic nature of the substituent on the nitrogen atom can also play a role in the reaction's outcome. acs.org

Rhodium-Catalyzed Transformations

This compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles through reactions with diazo compounds catalyzed by rhodium(II) complexes, such as Rh₂(esp)₂. nsf.gov This process involves the in situ formation of a rhodium carbenoid, which is subsequently intercepted by the aminoalkyne. The reaction pathway can be further manipulated by the introduction of a co-catalyst. For example, a synergistic rhodium(II)/gold(I) catalytic system can facilitate a cascade reaction. nsf.gov In a typical one-pot procedure, the rhodium-catalyzed insertion of the carbenoid into the N-H bond of this compound is followed by a gold-catalyzed Conia-ene type cyclization, leading to the efficient synthesis of functionalized pyrrolidines. nsf.gov These reactions are typically conducted under mild conditions in dichloromethane. nsf.gov

Rhodium catalysis has been instrumental in the development of enantioselective hydrofunctionalization reactions of internal alkynes, providing access to chiral 1,4-benzodiazepine (B1214927) and 1,4-benzoxazepine (B8686809) derivatives. nih.govacs.org These methodologies, while not exclusively centered on this compound, are applicable to substrates with analogous functionalities. The intramolecular hydroamination of alkyne-tethered (aminomethyl)aniline derivatives can produce chiral 3-vinyl-1,4-benzodiazepines in high yields and with excellent enantioselectivity. nih.govacs.org In a similar vein, the hydroalkoxylation of corresponding substrates can afford 3-vinyl-1,4-benzoxazepines. acs.org The stereochemical outcome of these transformations is highly dependent on the choice of the chiral ligand coordinated to the rhodium center. nih.govnih.govescholarship.org These reactions underscore a potent strategy for constructing biologically significant seven-membered heterocyclic systems. nih.gov

Silver-Catalyzed Processes

Silver catalysts, particularly silver triflate (AgOTf) and silver hexafluoroantimonate (AgSbF₆), have emerged as effective promoters for domino reactions involving alkyne-functionalized anilines. A silver(I)-catalyzed domino alkyne-annulation/Diels–Alder reaction between N-tosyl-2-(but-3-en-1-yn-1-yl)aniline and methyleneindolinones has been successfully employed for the synthesis of intricate tetrahydrospiro[carbazole-4,3′-indoline] derivatives. rsc.org This one-pot methodology facilitates the construction of novel spirooxindole frameworks with a high degree of diastereoselectivity. rsc.org

Furthermore, a silver-catalyzed domino aza-annulation/Diels–Alder/aromatization cascade involving 2-(but-3-en-1-yn-1-yl)anilines and a variety of dienophiles offers a straightforward, one-pot route to carbazole (B46965), dihydrocarbazole, and tetrahydrocarbazole skeletons. rsc.org The proposed mechanism involves the in situ formation of 2-vinyl indoles, which are then trapped by the dienophiles. rsc.org This strategy is compatible with a diverse range of dienophiles, including those that are symmetrical, unsymmetrical, and base-sensitive, providing the corresponding carbazole products in high yields and with excellent regioselectivity under mild reaction conditions. rsc.org

Zinc-Catalyzed Radical Cyclizations

While the use of zinc catalysts in the hydroelementation of alkynyl compounds is established, their application in promoting radical cyclizations of this compound is an area of emerging interest. nih.gov Insights from related systems suggest the viability of such transformations. For example, the ipso-cyclization of N-tosyl-N-(prop-2-yn-1-yl)anilines, mediated by a combination of zinc bromide (ZnBr₂) and Oxone, has been demonstrated to proceed through a radical mechanism. rsc.orgnih.gov This reaction affords 1-azaspiro[4.5]deca-3,6,9-trien-8-ones in a regioselective fashion. rsc.orgnih.gov The proposed pathway involves the generation of a radical intermediate that undergoes an ipso-cyclization. nih.gov The reaction is typically carried out under mild conditions in a mixed solvent system of acetonitrile (B52724) and water. nih.gov Although this specific example does not utilize this compound, it highlights the potential of zinc salts in mediating radical cyclizations of analogous substrates.

Electrochemical Annulation Reactions

A sustainable and efficient method for synthesizing 3-selanylquinolines and 3-tellanylquinolines involves the electrochemical annulation of N-(2-alkynyl)anilines. rsc.org This approach is distinguished by its metal- and oxidant-free conditions, relying on electricity as the sole green reagent. rsc.orgrsc.org The reaction proceeds at room temperature and demonstrates high atom economy, with hydrogen gas as the only byproduct. rsc.orgresearchgate.net

The process involves an oxidative C-H selenylative or tellurylative annulation, where N-(2-alkynyl)anilines react with diorganoyl dichalcogenides (diselenides or ditellurides). rsc.org The electrochemical setup facilitates a radical C-H annulation pathway. rsc.orgrsc.org This method is scalable and accommodates a broad range of substrates, including those with various functional groups on the aniline ring, such as halogens (F, Cl, Br, I), methyl, methoxy, phenyl, and ester groups. rsc.org The reaction generally produces moderate to excellent yields, up to 92%. rsc.org

For instance, the reaction between N-(2-alkynyl)anilines and diphenyl diselenide under optimized electrochemical conditions (using LiClO₄ as an electrolyte at a constant current of 5 mA) yields the corresponding 3-(phenylselanyl)quinolines. rsc.org A similar outcome is observed with diphenyl ditelluride, affording 3-(phenyltellanyl)quinolines in satisfactory to excellent yields (60–92%). rsc.org

Table 2: Electrochemical Selenylative Annulation of N-(2-alkynyl)anilines rsc.org

| Substrate (Aniline Moiety) | R Group | Product | Yield (%) |

|---|---|---|---|

| Unsubstituted | Phenyl | 3aa | 88 |

| 4-Iodo | Phenyl | 3ba | 75 |

| 4-Bromo | Phenyl | 3ca | 81 |

| 4-Chloro | Phenyl | 3da | 83 |

| 4-Fluoro | Phenyl | 3ea | 85 |

| 4-Methyl | Phenyl | 3fa | 78 |

| 4-Methoxy | Phenyl | 3ga | 53 |

Reaction Conditions: Undivided cell, C(+) anode, Fe(-) cathode, N-(2-alkynyl)aniline (0.5 mmol), Diphenyl diselenide (0.25 mmol), LiClO₄ (0.25 equiv) in CH₃CN (6.0 mL) at 5 mA for 3 hours at room temperature.

Functionalization and Derivatization Strategies

N-Alkylation and N-Acylation of Aniline Moiety

The secondary amine of the this compound moiety is amenable to standard N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide variety of substituents, thereby modifying the electronic and steric properties of the molecule, which can influence subsequent cyclization reactions or the biological activity of the final products.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. researchgate.net Modern methods utilize catalysts based on non-noble metals like manganese or cobalt to facilitate the N-alkylation of anilines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" methodology, which is an environmentally benign process that produces water as the only byproduct. nih.govnih.gov

N-acylation is typically performed using acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. This reaction converts the aniline nitrogen into an amide, which alters its nucleophilicity and can serve as a protecting group or a key functional handle in more complex synthetic sequences.

Post-Cyclization Modifications and Diversification

The quinoline (B57606) scaffolds synthesized from N-(2-alkynyl)anilines serve as versatile platforms for further chemical modifications. The functional groups introduced during the annulation step, such as selenium, tellurium, or halogens, are particularly useful for subsequent diversification. rsc.orgnih.gov

For example, the 3-selanylquinolines produced via electrochemical annulation can undergo further synthetic transformations. rsc.org The carbon-selenium bond can be cleaved or participate in various cross-coupling reactions, allowing for the introduction of new functional groups at the 3-position of the quinoline ring. rsc.org Similarly, 3-haloquinolines, synthesized through electrophilic cyclization using reagents like ICl, I₂, or Br₂, are valuable precursors for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination), enabling the construction of highly substituted and complex quinoline derivatives. nih.govresearchgate.net This post-cyclization functionalization is a powerful strategy for creating libraries of quinoline-based compounds for various applications. nih.gov

Mechanistic Investigations of N but 3 Yn 1 Yl Aniline Reactivity

Proposed Catalytic Cycles for Metal-Mediated Reactions

Metal-catalyzed reactions of N-(but-3-yn-1-yl)aniline and similar N-alkynyl anilines are central to the synthesis of a variety of nitrogen-containing heterocyclic compounds. mdpi.com The proposed catalytic cycles for these transformations often involve a series of well-defined organometallic steps, including coordination, insertion, and reductive elimination.

Role of Metal-Alkyne Coordination Complexes

The initial and crucial step in the metal-mediated reactions of this compound is the formation of a metal-alkyne coordination complex. wikipedia.org In these complexes, the alkyne ligand can donate electron density from its π-orbitals to the vacant d-orbitals of the transition metal. lkouniv.ac.in This coordination activates the alkyne, making it more susceptible to nucleophilic attack or insertion reactions. digimat.in The bonding in these complexes is often described by the Dewar-Chatt-Duncanson model, which accounts for both the σ-donation from the alkyne to the metal and the π-back-donation from the metal to the alkyne's π*-antibonding orbitals. wikipedia.org This back-donation weakens the carbon-carbon triple bond, leading to an increase in its bond length and a deviation from linearity of the alkyne substituents. wikipedia.orglkouniv.ac.in For terminal alkynes like that in this compound, this coordination can also facilitate rearrangement to a vinylidene complex. ilpi.com

The nature of the metal and its oxidation state significantly influence the stability and reactivity of the alkyne complex. Metals commonly used in these catalytic transformations include palladium, nickel, and cobalt. rsc.orgmdpi.comrsc.org

Ligand Effects on Reaction Pathway and Selectivity

Ligands play a pivotal role in modulating the reactivity and selectivity of metal-catalyzed reactions involving this compound. nih.gov The steric and electronic properties of the ligands coordinated to the metal center can influence every step of the catalytic cycle, from the initial coordination of the alkyne to the final product-releasing step. researchgate.net For instance, the use of bulky ligands can favor certain regioselective outcomes by sterically hindering alternative reaction pathways. nih.gov Electron-donating ligands can increase the electron density on the metal center, which can, in turn, enhance back-donation to the alkyne and influence its reactivity. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, potentially altering the substrate's binding affinity and subsequent reaction steps. pitt.edu

In the context of palladium-catalyzed reactions, phosphine (B1218219) ligands are commonly employed. The choice of phosphine can dramatically affect the outcome of the reaction. For example, in C-H arylation reactions of anilines, the use of specific amino acid-derived ligands has been shown to control the positional selectivity of the functionalization. nih.gov While not directly studying this compound, this highlights the principle that ligand choice is a powerful tool for directing the outcome of metal-catalyzed transformations on aniline (B41778) derivatives. nih.gov

Identification and Characterization of Key Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of key intermediates. In the study of this compound reactivity, various transient species have been proposed and, in some cases, spectroscopically observed or trapped.

Organopalladium Intermediates in Carbonylation

Palladium-catalyzed carbonylation reactions are powerful methods for the synthesis of carbonyl-containing compounds. researchgate.net In the context of substrates similar to this compound, such as 1,3-enynes, mechanistic studies have proposed the formation of several key organopalladium intermediates. nih.gov The catalytic cycle is often initiated by the generation of a palladium-hydride species, which then undergoes regioselective insertion into the alkyne to form an alkenyl-palladium intermediate. nih.gov Subsequent coordination of carbon monoxide and reaction with an amine, such as aniline, leads to the formation of the carbonylated product and regeneration of the active catalyst. nih.gov

In related systems, neutral and cationic organopalladium complexes have been synthesized and characterized as models for catalytic intermediates. For example, the oxidative addition of aryl or alkyl halides to a Pd(0) source in the presence of a ligand can generate stable Pd(II) complexes. researchgate.net These complexes can then undergo migratory insertion of CO to form acylpalladium species, which are key intermediates in carbonylation reactions. researchgate.net

Table 1: Proposed Organopalladium Intermediates in a General Carbonylation Cycle

| Intermediate Type | Description | Role in Catalytic Cycle |

| Pd-H Species | Active catalyst generated in situ. | Initiates the cycle by reacting with the alkyne. |

| Alkenyl-Palladium | Formed after the insertion of the alkyne into the Pd-H bond. | Undergoes subsequent carbonylation. |

| Acyl-Palladium | Formed after the migratory insertion of CO into the alkenyl-palladium bond. | Reacts with the nucleophile (e.g., aniline) to form the final product. |

Radical Pathways in ipso-Cyclization and Annulation

Recent studies have revealed the importance of radical pathways in the cyclization reactions of N-alkynyl anilines. A notable example is the ZnBr₂/Oxone-mediated ipso-cyclization of N-tosyl-N-(prop-2-yn-1-yl)anilines to form 1-azaspiro[4.5]deca-3,6,9-trien-8-ones. nih.govfao.org Mechanistic investigations suggest that the reaction is initiated by the oxidation of a bromide anion to a bromine radical. nih.gov This radical then undergoes a regioselective addition to the alkyne, forming a vinyl radical intermediate. nih.gov This is followed by an ipso-cyclization onto the aniline ring, leading to a spirocyclic intermediate. nih.govrsc.org Subsequent oxidation and trapping by a nucleophile, such as water, yield the final product. nih.gov

This radical cascade represents a powerful strategy for the construction of complex spirocyclic frameworks from simple aniline derivatives. nih.govrsc.org The regioselectivity of the initial radical addition and the subsequent cyclization are key factors in determining the structure of the final product.

Iminium Intermediates in Cascade Reactions

Cascade reactions involving this compound can also proceed through the formation of iminium intermediates. nih.gov These reactive species are typically generated in situ from the corresponding amine and an aldehyde or ketone under acidic conditions. nih.gov The resulting iminium ion is a potent electrophile that can be trapped by various nucleophiles, including the pendant alkyne in this compound, to initiate a cyclization cascade. nih.gov

For instance, the condensation of an amine with a carbonyl compound can lead to an imine, which upon protonation forms an iminium ion. jocpr.com In a suitably designed substrate, this iminium ion can be intramolecularly attacked by a nucleophile, such as an allylsilane or the alkyne moiety, to form a new ring system. nih.gov These cascade reactions are highly efficient in terms of bond formation, as multiple chemical transformations occur in a single synthetic operation. nih.govresearchgate.netwhiterose.ac.uk The stereoselectivity of these processes can often be controlled by the choice of starting materials and reaction conditions. nih.gov

Kinetic and Stereochemical Aspects of Transformations

Detailed mechanistic studies, including kinetic analyses and the examination of stereochemical outcomes, have been crucial in understanding the transformations of N-alkynyl aniline derivatives. While specific experimental kinetic and stereochemical data for this compound is not extensively documented in dedicated studies, valuable insights can be drawn from research on closely related systems and computational models. These studies illuminate the factors governing reaction rates and the spatial arrangement of atoms in the resulting products.

Kinetic Data from Related Systems

Kinetic studies on analogous intramolecular cyclization reactions provide a framework for understanding the reactivity of this compound. For instance, investigations into the radical cyclization of N-aryl-4-pentenamidyl radicals, which share the feature of an aniline derivative attacking an unsaturated bond, have yielded quantitative kinetic data. Although this system involves an alkene rather than an alkyne, the principles of radical cyclization kinetics offer a useful comparison.

In a study involving N-aryl-5,5-diphenyl-4-pentenamidyl radicals, rate constants for the 5-exo cyclization were measured directly using laser-flash photolysis. The parent radical, with an unsubstituted phenyl group, underwent cyclization with an Arrhenius function of log k = 9.2 - 4.4/(2.3RT) (in kcal/mol). nih.gov This provides an estimate of the activation parameters that could be expected for similar intramolecular cyclizations originating from an aniline-type nitrogen.

Table 1: Arrhenius Parameters for the Cyclization of a Phenyl-Substituted Anilidyl Radical nih.gov

| Parameter | Value |

|---|---|

| log A | 9.2 |

| Ea (kcal/mol) | 4.4 |

Data from variable temperature studies of the parent N-phenyl-5,5-diphenyl-4-pentenamidyl radical.

Furthermore, computational studies on the gold-catalyzed cyclization of 2-alkynyl-N-propargylanilines have provided theoretical insights into the energetics of such transformations. These density functional theory (DFT) calculations have determined the activation free energies for various steps in the reaction cascade. For the conversion of an allene (B1206475) intermediate to the final indoline (B122111) product in this system, the calculated activation free energy was found to be lower than that of the preceding step, indicating a faster reaction rate for the final cyclization. acs.org While these are theoretical values for a more complex system, they underscore the feasibility of such intramolecular reactions and highlight the rate-determining steps.

Stereochemical Considerations

The stereochemical outcome of the cyclization of this compound and its derivatives is a critical aspect of its reactivity, particularly in the context of asymmetric synthesis. The formation of new stereocenters during the creation of heterocyclic rings is often influenced by the catalyst and reaction conditions.

In gold-catalyzed enantioselective cycloaddition reactions, the choice of chiral ligands is paramount in dictating the stereochemistry of the product. d-nb.info For related intramolecular hydroamination and cyclization reactions, chiral gold complexes have been shown to induce high levels of enantioselectivity. The linear coordination of gold(I) complexes can present a challenge for transferring asymmetry, as the chiral ligands are positioned relatively far from the reacting centers. However, the development of sophisticated chiral ligands and the use of chiral counterions have enabled highly enantioselective transformations.

Electrophilic cyclization is another common transformation for N-alkynyl anilines, often leading to the formation of substituted quinolines. These reactions typically proceed via a 6-endo-dig cyclization pathway. researchgate.net The stereochemistry of the final product in these cases is determined by the geometry of the transition state during the intramolecular attack of the aniline onto the activated alkyne. While often these reactions are not designed to be stereoselective unless a chiral electrophile or catalyst is used, the inherent facial selectivity of the cyclization can be influenced by substituents on both the aniline ring and the alkyne chain.

In the context of forming specific isomers, such as in the synthesis of 3-(N-indolyl)quinolines, photoredox catalysis in combination with chiral acids has been employed to control both axial and central chirality, achieving high chemo-, regio-, and stereoselectivities. rsc.org This demonstrates that with the appropriate catalytic system, it is possible to control the three-dimensional structure of the products derived from aniline-based starting materials.

Advanced Spectroscopic Characterization and Structural Elucidation of N but 3 Yn 1 Yl Aniline Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of N-(but-3-yn-1-yl)aniline. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration values in ¹H NMR, and the chemical shifts in ¹³C NMR, a complete structural assignment can be made.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The aniline (B41778) portion of the molecule displays characteristic signals in the aromatic region, while the butynyl chain shows distinct aliphatic and acetylenic proton signals. The N-H proton typically appears as a broad singlet, its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals all unique carbon environments within the molecule. The spectrum is typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet. The aromatic carbons resonate in the downfield region, while the sp³ and sp hybridized carbons of the butynyl group appear at characteristic upfield positions.

The expected NMR data, based on established chemical shift values for aniline and terminal alkyne moieties, are summarized below. rsc.orguobasrah.edu.iqlibretexts.orgoregonstate.eduhmdb.cabhu.ac.inyoutube.com

| Predicted ¹H NMR Data for this compound | ||

|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (ortho) | ~6.6-6.8 | Doublet (d) or Multiplet (m) |

| Aromatic H (meta) | ~7.1-7.3 | Triplet (t) or Multiplet (m) |

| Aromatic H (para) | ~6.7-6.9 | Triplet (t) or Multiplet (m) |

| N-H | ~3.5-4.5 (broad) | Singlet (s, br) |

| -CH₂-N (C1') | ~3.2-3.4 | Triplet (t) |

| -CH₂- (C2') | ~2.4-2.6 | Doublet of Triplets (dt) |

| ≡C-H (C4') | ~2.0-2.2 | Triplet (t) |

| Predicted ¹³C NMR Data for this compound | |

|---|---|

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (ipso, C1) | ~147-149 |

| Aromatic C (ortho, C2/C6) | ~112-114 |

| Aromatic C (meta, C3/C5) | ~129-130 |

| Aromatic C (para, C4) | ~117-119 |

| -CH₂-N (C1') | ~42-44 |

| -CH₂- (C2') | ~20-22 |

| -C≡ (C3') | ~80-83 |

| ≡C-H (C4') | ~70-72 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, IR spectroscopy confirms the presence of the secondary amine, the aromatic ring, and the terminal alkyne. orgchemboulder.comuc.eduspectroscopyonline.comlibretexts.org

The key diagnostic absorptions are:

N-H Stretch: A single, sharp to medium intensity band characteristic of a secondary amine, appearing around 3400 cm⁻¹. spectroscopyonline.comlibretexts.org

≡C-H Stretch: A sharp, strong band characteristic of a terminal alkyne C-H bond, typically observed around 3300 cm⁻¹. orgchemboulder.comdummies.com

Aromatic C-H Stretch: Occurs just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Occurs just below 3000 cm⁻¹.

C≡C Stretch: A weak but sharp absorption in the range of 2150-2100 cm⁻¹, which is highly diagnostic for an alkyne functionality. masterorganicchemistry.comlibretexts.org

Aromatic C=C Stretches: Medium to strong bands in the 1600-1450 cm⁻¹ region.

C-N Stretch: A strong band for aromatic amines found in the 1335-1250 cm⁻¹ region. wikieducator.org

| Expected Infrared Absorption Frequencies for this compound | ||

|---|---|---|

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Secondary Aromatic Amine | N-H Stretch | ~3400 |

| Terminal Alkyne | ≡C-H Stretch | ~3300 |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Alkyl Chain | C-H Stretch | 3000-2850 |

| Terminal Alkyne | C≡C Stretch | 2150-2100 |

| Aromatic Ring | C=C Stretch | 1600 & 1500 |

| Aromatic Amine | C-N Stretch | 1335-1250 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₁₁N. The expected accurate mass for the protonated molecular ion [M+H]⁺ can be calculated with high precision.

Furthermore, the fragmentation pattern observed in the mass spectrum provides additional structural information. For aniline derivatives, common fragmentation pathways include the loss of a hydrogen radical from the molecular ion to form an [M-1]⁺ ion, followed by the loss of hydrogen cyanide (HCN) to yield a cyclopentadienyl (B1206354) cation fragment. miamioh.eduresearchgate.netrsc.orgacs.org

| High-Resolution Mass Spectrometry Data for this compound | |

|---|---|

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁N |

| Monoisotopic Mass | 145.08915 u |

| Calculated m/z for [M+H]⁺ | 146.09678 |

X-ray Crystallography for Definitive Solid-State Structural Confirmation (if applicable to derivatives)

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives, such as other N-aryl propargylamines, demonstrates the power of this technique.

For instance, crystallographic studies on propargylamine (B41283) derivatives reveal key structural features, including the geometry around the nitrogen atom and the conformation of the alkyl chain. researchgate.netosti.govnih.gov This data is invaluable for understanding solid-state packing and non-covalent interactions like hydrogen bonding, which can influence the material's physical properties. The data from such a derivative would provide a strong model for the expected solid-state conformation of this compound.

Applications of N but 3 Yn 1 Yl Aniline in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The dual functionality of N-(But-3-yn-1-yl)aniline provides a strategic advantage for the construction of complex heterocyclic systems. The aniline (B41778) portion can participate in cyclization reactions through its nitrogen atom or the activated aromatic ring, while the terminal alkyne group serves as a versatile handle for intramolecular cyclizations or as a reactive site for cycloaddition and metal-catalyzed reactions.

Nitrogen-Containing Polycyclic Systems

Aniline and its derivatives are foundational starting materials in the synthesis of nitrogen-containing polycyclic aromatic compounds (N-PACs). researcher.lifedesy.demdpi.com These structures are of significant interest in materials science and medicinal chemistry. The this compound molecule is well-suited for constructing such frameworks. The aniline nitrogen can act as a nucleophile in reactions to form fused heterocyclic rings. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of quinoline (B57606) or indole (B1671886) scaffolds, which are core structures in many pharmaceuticals and functional dyes.

Furthermore, the butynyl side chain offers a powerful tool for intramolecular cyclization strategies. nih.gov The terminal alkyne can be activated by various transition metal catalysts (e.g., gold, palladium, copper) to undergo cyclization onto the aniline ring, leading to the formation of fused ring systems. This approach allows for the regioselective construction of complex polycycles under relatively mild conditions. The specific length of the four-carbon chain connecting the alkyne and the aniline moiety influences the size of the newly formed ring, enabling the synthesis of thermodynamically stable five- or six-membered rings fused to the benzene (B151609) core.

Spirocyclic Compounds

One of the most significant applications of N-alkynyl anilines is in the synthesis of spirocyclic compounds, which contain two rings connected by a single common atom. Research has demonstrated that aniline derivatives with N-alkynyl side chains are excellent precursors for constructing nitrogen-containing spirocycles through radical ipso-cyclization. rsc.orgrsc.org This type of reaction involves an intramolecular attack of a radical generated on the alkyne onto the carbon atom of the aniline ring that is bonded to the nitrogen (ipso position), leading to dearomatization and the formation of a spirocyclic core.

A notable study by Qiu, Liu, and coworkers developed a selective strategy for synthesizing 1-azaspiro[4.5]deca-3,6,9-trien-8-ones from N-tosyl-N-(prop-2-yn-1-yl)aniline derivatives. rsc.orgrsc.orgmdpi.com The reaction is mediated by a combination of zinc bromide (ZnBr₂) and Oxone, which promotes a radical brominative ipso-cyclization. rsc.orgmdpi.comresearchgate.net Given the structural similarity, this compound is an ideal candidate for analogous transformations to produce structurally related spirocycles. The reaction proceeds through a radical pathway, offering a regioselective method to construct the quaternary carbon center characteristic of spiro compounds. rsc.org

The general scope of this transformation has been explored with various substituents on both the alkyne terminus and the aniline ring, demonstrating its versatility.

| Entry | Substrate (Derivative of N-alkynyl aniline) | Yield (%) | Reference |

|---|---|---|---|

| 1 | 2-Iodo-N-tosyl-N-(3-phenylprop-2-yn-1-yl)aniline | 70 | rsc.org |

| 2 | 2-Iodo-N-tosyl-N-(3-(p-tolyl)prop-2-yn-1-yl)aniline | 75 | rsc.org |

| 3 | N-(3-(4-chlorophenyl)prop-2-yn-1-yl)-2-iodo-N-tosylaniline | 78 | rsc.org |

| 4 | 2-Bromo-N-(3-phenylprop-2-yn-1-yl)-N-tosylaniline | 75 | rsc.org |

| 5 | 2-Methyl-N-(3-phenylprop-2-yn-1-yl)-N-tosylaniline | 68 | rsc.org |

Role in Polymer Chemistry and Functional Materials

The unique structure of this compound also makes it a valuable monomer for creating advanced polymers and as an intermediate for specialty chemicals.

Development of Conductive Polymers and Derivatives

Polyaniline (PANI) is one of the most studied conductive polymers due to its good environmental stability, controllable conductivity, and straightforward synthesis. rsc.orgnih.govsemanticscholar.org The properties of PANI can be finely tuned by synthesizing it from aniline derivatives. nih.govresearchgate.netrsc.org this compound can be used as a functional monomer to produce a PANI derivative with pendant alkyne groups.

The polymerization can be achieved through standard oxidative chemical or electrochemical methods used for aniline. semanticscholar.orgnih.gov The resulting polymer would possess the conductive polyaniline backbone, while the butynyl groups would be available for post-polymerization modification. This is a significant advantage for creating functional materials. For example, the terminal alkyne groups can undergo highly efficient "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the covalent attachment of various functional molecules, sensors, or biomolecules to the polymer backbone. Furthermore, the alkyne groups can be used for cross-linking the polymer chains, which can enhance the material's thermal stability, mechanical strength, and solvent resistance.

Synthetic Intermediates for Specialty Chemicals

Aniline derivatives are fundamental building blocks in industrial chemistry, serving as precursors for a wide range of products including dyes, pharmaceuticals, and agrochemicals. beilstein-journals.orgnbinno.com this compound, with its two distinct reactive sites, is a versatile synthetic intermediate.

The aniline moiety can undergo a variety of classical transformations:

N-Alkylation or N-Acylation: To introduce different functional groups on the nitrogen atom.

Electrophilic Aromatic Substitution: The aniline ring is activated towards substitution at the ortho and para positions.

Diazotization: The amine group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.

Simultaneously, the terminal alkyne can participate in a different set of reactions:

Sonogashira Coupling: To form C-C bonds with aryl or vinyl halides.

Cycloaddition Reactions: Such as [3+2] cycloadditions to form five-membered heterocycles.

Hydration or Hydroamination: To convert the alkyne into a ketone or an enamine.

This orthogonal reactivity allows for stepwise, selective modifications at either end of the molecule, making this compound a valuable intermediate for the multi-step synthesis of complex target molecules and specialty chemicals. nbinno.com

Conclusion and Future Research Directions

Summary of Current Research Trends and Accomplishments

Current research in the field of N-alkynyl anilines is largely centered on their application as versatile building blocks for the synthesis of heterocyclic compounds, most notably substituted quinolines. The development of efficient cyclization reactions, promoted by either electrophiles or transition metal catalysts, has been a major accomplishment, providing access to a wide array of quinoline (B57606) derivatives with diverse substitution patterns. These methods are valued for their atom economy and the ability to rapidly construct molecular complexity from relatively simple starting materials. Furthermore, the broader field of aniline (B41778) derivative chemistry has seen significant progress in their use as monomers for functional polymers, such as polyanilines with applications in sensors and conductive materials. rsc.orgresearchgate.netnih.govresearcher.life

Emerging Methodologies and Catalytic Systems

The future of N-(But-3-yn-1-yl)aniline chemistry will likely be shaped by the development of more sophisticated and sustainable synthetic methods. Emerging trends in catalysis, such as photoredox catalysis and the use of earth-abundant metal catalysts, could offer new avenues for the activation and functionalization of the alkyne and aniline moieties under milder and more environmentally benign conditions. The design of novel catalytic systems that can control the regioselectivity and stereoselectivity of addition and cyclization reactions will be a key area of focus. Furthermore, the development of one-pot, multicomponent reactions involving this compound could provide rapid access to complex molecular architectures. rsc.org

Potential for Novel Structural Architectures and Applications

The unique bifunctional nature of this compound opens up exciting possibilities for the creation of novel structural architectures. Beyond quinolines, the strategic manipulation of the alkyne and aniline functionalities could lead to the synthesis of other classes of heterocycles, macrocycles, and dendrimers. In materials science, the incorporation of this compound into polymers and frameworks could lead to materials with tailored electronic, optical, and sensing properties. The pendant alkyne groups in such materials could serve as reactive handles for post-polymerization modification, allowing for the fine-tuning of material properties.

Challenges and Opportunities in this compound Chemistry

Despite the promising potential, several challenges and opportunities remain in the chemistry of this compound. A key challenge is the development of synthetic methods that allow for the selective functionalization of either the aniline or the alkyne group in the presence of the other. Overcoming this challenge would significantly enhance the utility of this compound as a synthetic building block. Another opportunity lies in the exploration of the biological activity of compounds derived from this compound. Given the prevalence of the quinoline scaffold in pharmaceuticals, there is a strong rationale for the synthesis and screening of new derivatives for various therapeutic applications. Furthermore, a deeper understanding of the structure-property relationships in polymers derived from this monomer is needed to guide the design of new functional materials.

Q & A

What are the optimal synthetic methodologies for N-(But-3-yn-1-yl)aniline, and how do reductive amination conditions influence yield and purity?

Answer:

this compound can be synthesized via reductive amination using a palladium-based catalyst. A methodology analogous to the synthesis of N-butylaniline () involves reacting aniline with but-3-yn-1-aldehyde in the presence of Pd/NiO under a hydrogen atmosphere (25°C, 10 hours). Key parameters include:

- Catalyst loading : 1.1 wt% Pd/NiO for efficient hydrogenation.

- Solvent : Polar aprotic solvents (e.g., THF) enhance reaction rates.

- Purification : Post-reaction filtration and evaporation minimize byproducts.

Yield optimization (~95-98%) requires strict control of aldehyde stoichiometry and inert conditions to prevent alkyne polymerization. Comparative studies with alternative catalysts (e.g., Raney Ni) should assess selectivity for the terminal alkyne group .

How should researchers employ NMR and HRMS to resolve structural ambiguities in this compound derivatives?

Answer:

- ¹H NMR : Focus on diagnostic signals:

- Alkyne proton (C≡CH): δ 1.8–2.2 ppm (triplet, J = 2.6 Hz).

- Aromatic protons: δ 6.5–7.3 ppm (split patterns confirm para-substitution on the aniline ring).

- NH proton: δ 3.5–4.0 ppm (broad singlet, exchangeable with D₂O).

- HRMS : Use electrospray ionization (ESI+) to confirm molecular ion [M+H]⁺. For this compound (C₁₀H₁₀N), the exact mass is 144.0813 Da. Deviations >2 ppm suggest impurities or incorrect functionalization. highlights HRMS validation for nitrosoanilines, emphasizing isotopic pattern matching to rule out halogenated contaminants .

What crystallographic strategies using SHELXL are effective for determining the molecular conformation of this compound, especially regarding alkyne group geometry?

Answer:

SHELXL ( ) is ideal for refining crystal structures:

- Hydrogen atom placement : Use HFIX commands to model NH and alkyne protons. For the alkyne moiety, restraints (DFIX) maintain C≡C bond lengths (~1.20 Å).

- Twinned data : Apply TWIN/BASF commands if diffraction patterns suggest twin laws (common in acentric crystals).

- Validation : Check R₁/wR₂ residuals (<5% for high-resolution data). Comparative analysis with N-Phenyl-N-(3-phenylprop-2-ynyl)aniline ( ) reveals planar alkyne-aryl dihedral angles (~10–15°), influencing conjugation .

How can discrepancies in reaction yields between different synthetic batches of this compound be systematically analyzed?

Answer:

- Byproduct profiling : Use LC-MS to identify side products (e.g., dimerized alkynes or oxidized species).

- Batch comparison : Analyze variables like catalyst age, moisture content, and aldehyde purity. ’s nitrosoaniline syntheses show yield variations (±5%) due to nitroso group instability; similar protocols apply here.

- Statistical DOE : Design experiments varying temperature (20–30°C), H₂ pressure (1–3 atm), and reaction time (8–12 hours) to identify critical factors .

What role does the alkyne group in this compound play in click chemistry applications, and how can reaction conditions be optimized for azide-alkyne cycloaddition?

Answer:

The terminal alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

- Catalyst : Use CuSO₄/sodium ascorbate (1:2 molar ratio) in t-BuOH/H₂O (1:1).

- Kinetics : Monitor via in situ IR (C≡C stretch at 2100–2260 cm⁻¹ disappearance).

- Side reactions : Prevent alkyne oxidation by degassing solvents and using inert atmospheres. ’s flavonoid dimer synthesis via click chemistry demonstrates >90% conversion under optimized conditions .

In studying ABC transporter modulation, how can researchers design assays to evaluate this compound’s efficacy, referencing flavonoid monomer studies?

Answer:

- Cell-based assays : Use MDCK-II cells overexpressing BCRP/ABCG2 ( ).

- Substrate competition : Co-incubate with fluorescent probes (e.g., mitoxantrone) and measure efflux inhibition via flow cytometry.

- IC₅₀ determination : Dose-response curves (0.1–100 μM) identify potency. ’s flavonoid monomers show IC₅₀ values <10 μM, providing a benchmark for structural analogs .

What safety protocols are recommended for handling this compound, based on analogous aniline derivatives?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis and purification ().

- Toxicity screening : Employ in vitro models (e.g., HepG2 cells) to assess cytotoxicity (IC₅₀) and genotoxicity (Ames test). ’s handling guidelines for silane-aniline hybrids recommend strict waste segregation and neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.